(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

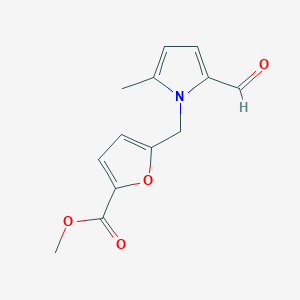

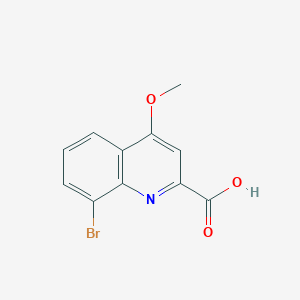

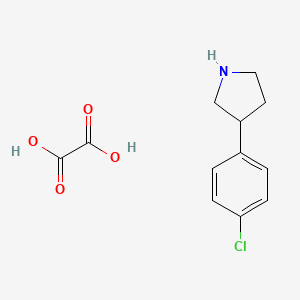

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a benzoylphenyl group . It is related to a class of compounds known as 1,2,4-triazole derivatives .

Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .Applications De Recherche Scientifique

Anticancer Activity

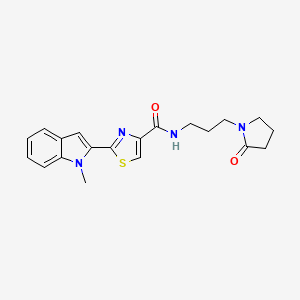

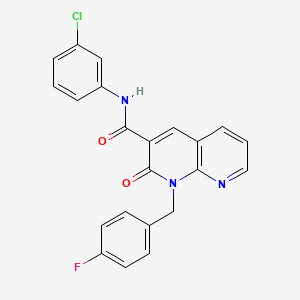

A study by Kamal et al. (2012) on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which share a structural resemblance to the compound , demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds were found to activate the p53 protein, induce cell cycle arrest, and lead to apoptosis, highlighting their potential for further cancer research (Kamal et al., 2012).

Antimicrobial and Antifungal Properties

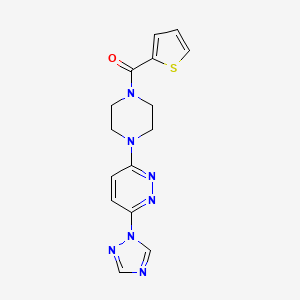

Research by Patel et al. (2011) explored pyridine derivatives for their antimicrobial activities. The study synthesized amide derivatives related to the compound of interest and evaluated their efficacy against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Tubulin Polymerization Inhibition

A recent study by Manasa et al. (2020) focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This research contributes to understanding how structurally similar compounds might be used as potential anticancer agents, particularly in targeting the microtubule dynamics of cancer cells (Manasa et al., 2020).

Drug-likeness and In Vitro Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds, including those with a similar structure to the one , and assessed their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The findings suggest these compounds exhibit significant biological activity, making them candidates for further drug development (Pandya et al., 2019).

Orientations Futures

The future directions for research on (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone and similar compounds could include further exploration of their synthesis, characterization, and biological activity. These compounds could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mécanisme D'action

Target of Action

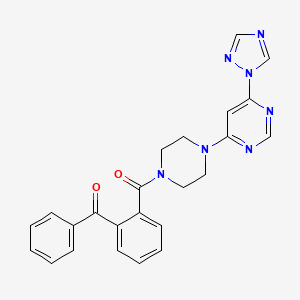

Compounds with a 1,2,4-triazole moiety, like “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone”, are often associated with anticancer activities . They may target cancer cells and inhibit their proliferation .

Mode of Action

The compound might interact with its targets by binding to certain receptors or enzymes in the cancer cells, thereby inhibiting their functions and leading to cell death .

Biochemical Pathways

The compound could affect various biochemical pathways involved in cell proliferation and survival. By inhibiting these pathways, the compound could prevent the growth and spread of cancer cells .

Result of Action

The ultimate result of the compound’s action would be the inhibition of cancer cell proliferation, leading to a reduction in tumor size .

Propriétés

IUPAC Name |

phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-12-10-29(11-13-30)21-14-22(27-16-26-21)31-17-25-15-28-31/h1-9,14-17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXVHSSAVJDKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)